![molecular formula C21H16BrN5O2S2 B2953068 3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892750-44-6](/img/structure/B2953068.png)
3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine moiety, and two phenyl rings, one of which is brominated and the other is dimethylated .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and dimethylphenyl groups are likely to add significant steric bulk .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups, such as nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution at the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive .Scientific Research Applications
Synthesis and Biological Study
This compound is part of a broader class of compounds synthesized for their potential biological activities. For instance, Ivachtchenko et al. (2010) synthesized a number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity to the 5-HT6 receptor and their ability to inhibit functional cellular responses to serotonin. These compounds demonstrated significant selectivity and potential as 5-HT6 receptor ligands, indicating their relevance in neuropsychiatric and neurodegenerative disorders research (Ivachtchenko et al., 2010).
Design, Synthesis, and Structure-Activity Relationships
The design and synthesis of novel compounds, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been explored for various applications, including their potential as ALS inhibitors. The work by Ren et al. (2000) on biophore models and the synthesis of triazolopyrimidinesulfonamide showcases the utility of these compounds in creating effective herbicides, demonstrating the compound's versatility beyond biomedical applications (Ren et al., 2000).
Crystal Structure Analysis
Understanding the crystal structure of compounds similar to "3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" can provide insights into their physical properties and potential interactions. Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, which forms inversion dimers via N—H⋯N hydrogen bonds. Such analyses are crucial for the development of new materials and drugs (Repich et al., 2017).
Regioselective Synthesis under Microwave Irradiation
The regioselective synthesis of heterocycles incorporating the phenylsulfonyl moiety, such as pyrazolo[1,5-a]pyrimidine, under microwave irradiation, demonstrates the compound's relevance in accelerating and optimizing chemical synthesis processes. Salem et al. (2015) explored this method, which offers advantages in terms of speed and selectivity, highlighting the compound's application in efficient and green chemistry (Salem et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPYOQWFIZMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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